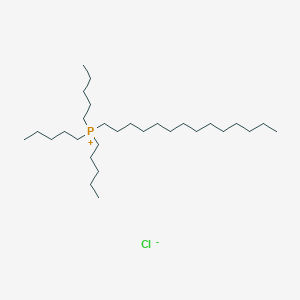
Tripentyl(tetradecyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripentyl(tetradecyl)phosphanium chloride is a quaternary phosphonium salt with the chemical formula C32H68ClP. This compound is part of the broader class of phosphonium ionic liquids, which are known for their unique properties such as high thermal stability, low volatility, and excellent solubility in various solvents .
Preparation Methods
The synthesis of tripentyl(tetradecyl)phosphanium chloride typically involves the reaction of tripentylphosphine with tetradecyl chloride. The reaction is carried out in an organic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the reaction, and the product is purified through vacuum filtration and drying .
Chemical Reactions Analysis
Tripentyl(tetradecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The chloride ion can be substituted with other anions such as bromide or nitrate under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tripentyl(tetradecyl)phosphanium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tripentyl(tetradecyl)phosphanium chloride involves its interaction with cellular membranes and proteins. It can disrupt mitochondrial function, leading to increased production of reactive oxygen species and subsequent cell damage . This compound also interacts with various enzymes and proteins, altering their activity and leading to a range of biological effects.
Comparison with Similar Compounds
Tripentyl(tetradecyl)phosphanium chloride can be compared with other similar phosphonium salts such as trihexyl(tetradecyl)phosphanium chloride and tributyl(tetradecyl)phosphanium chloride. These compounds share similar properties but differ in their alkyl chain lengths and specific applications . For example, trihexyl(tetradecyl)phosphanium chloride is often used in desulfurization processes, while tributyl(tetradecyl)phosphanium chloride is commonly used as a biocide .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
374683-66-6 |
|---|---|
Molecular Formula |
C29H62ClP |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
tripentyl(tetradecyl)phosphanium;chloride |
InChI |
InChI=1S/C29H62P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-25-29-30(26-22-10-6-2,27-23-11-7-3)28-24-12-8-4;/h5-29H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YHDRLIDKVNLYHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCC)(CCCCC)CCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
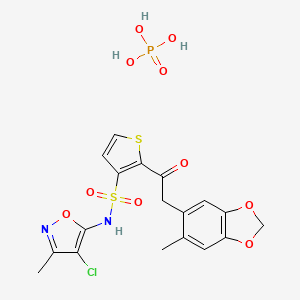
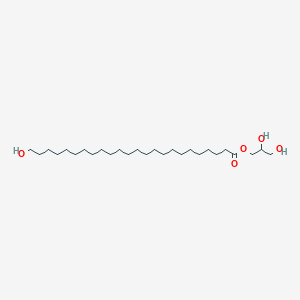
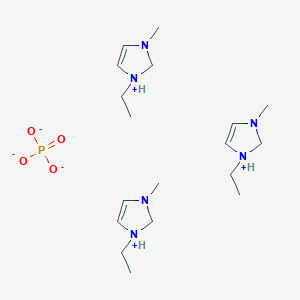


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
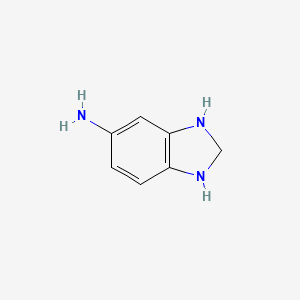
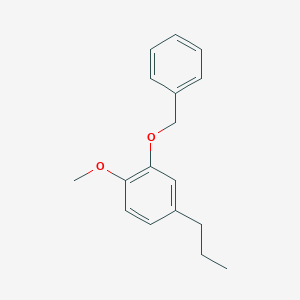

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
